![molecular formula C19H24F6N4O3 B4294495 N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4294495.png)
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazine family and is known for its unique properties, which make it an ideal candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and antitumor properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine in laboratory experiments is its unique properties, which make it an ideal candidate for use in various applications. However, one of the main limitations of using this compound is its high cost, which can limit its use in certain experiments.
Future Directions
There are various future directions for the use of N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine in scientific research. One of the most promising areas is in the development of new drugs for the treatment of various diseases. Additionally, this compound has potential applications in the field of nanotechnology, where it can be used for the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a unique chemical compound that has significant potential for use in various scientific research applications. Its unique properties, including anti-inflammatory, antioxidant, and antitumor properties, make it an ideal candidate for use in the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has significant potential for use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs.
properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F6N4O3/c20-18(21,22)9-30-15-27-14(28-16(29-15)31-10-19(23,24)25)26-1-2-32-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-13H,1-10H2,(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXDRWBYOMFQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC4=NC(=NC(=N4)OCC(F)(F)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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